molecular formula C13H11N3O2 B5855601 6-methyl-N-(4-nitrobenzylidene)pyridin-2-amine

6-methyl-N-(4-nitrobenzylidene)pyridin-2-amine

Cat. No. B5855601
M. Wt: 241.24 g/mol
InChI Key: FARGESVKDHJORO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(4-nitrobenzylidene)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as 6MNBP and has a molecular formula of C14H12N4O2. In

Mechanism of Action

The mechanism of action of 6MNBP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. In addition, 6MNBP has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
6MNBP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro. It has also been found to have antifungal and antibacterial properties. In addition, 6MNBP has been shown to improve cognitive function and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6MNBP in lab experiments is its potential use as an anticancer agent. Its ability to inhibit the growth of cancer cells in vitro makes it a promising candidate for further research in this field. Another advantage is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using 6MNBP in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 6MNBP. One direction is to further investigate its potential use as an anticancer agent and explore its mechanism of action in cancer cells. Another direction is to study its potential use as a neuroprotective agent and explore its effects on cognitive function. In addition, future research could focus on improving the solubility of 6MNBP in water to make it easier to work with in aqueous solutions.

Synthesis Methods

The synthesis of 6MNBP involves the condensation of 6-methyl-2-aminopyridine and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

6MNBP has shown promising results in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as an antifungal and antibacterial agent. In addition, 6MNBP has been studied for its neuroprotective effects and its ability to improve cognitive function.

properties

IUPAC Name

(E)-N-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-10-3-2-4-13(15-10)14-9-11-5-7-12(8-6-11)16(17)18/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARGESVKDHJORO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-[(E)-(4-nitrophenyl)methylidene]pyridin-2-amine

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